molecular formula C9H13NS B171926 2-(Benzylthio)ethanamine CAS No. 1007-54-1

2-(Benzylthio)ethanamine

Cat. No.: B171926
CAS No.: 1007-54-1
M. Wt: 167.27 g/mol
InChI Key: PNCWHIAZZSDHPU-UHFFFAOYSA-N
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Description

2-(Benzylthio)ethanamine is an organic compound with the molecular formula C9H13NS. It features a benzyl group attached to a sulfur atom, which is further connected to an ethanamine group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)ethanamine typically involves the reaction of benzyl mercaptan with 2-chloroethylamine. The process is carried out in an ice-cooled flask containing ethanol, with sodium added in small pieces. Once the sodium dissolves, benzyl mercaptan is introduced, followed by 2-chloroethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylthio)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)ethanamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

2-(Benzylthio)ethanamine is an organic compound with a diverse range of biological activities and applications. Its molecular structure, characterized by a benzyl group attached to a sulfur atom linked to an ethanamine chain, contributes to its unique properties. This article explores the compound's biological activities, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

  • Molecular Formula: C₉H₁₃NS
  • Molecular Weight: 169.27 g/mol
  • Appearance: Yellow liquid

Biological Activities

This compound exhibits several notable biological activities:

  • Corrosion Inhibition
    • Forms protective layers on metal surfaces, preventing oxidation and corrosion.
    • Mechanism: The compound interacts with metal ions, creating a stable film that inhibits further corrosion processes.
  • Biocide Activity
    • Demonstrates broad-spectrum antimicrobial properties against bacteria, fungi, and algae.
    • Mechanism: Disrupts microbial cell membranes, leading to cell lysis and death.
  • Catalytic Activity
    • Acts as a ligand in metal complexes, facilitating electron transfer processes.
    • Applications: Used in catalytic oxidation reactions, enhancing the efficiency of chemical syntheses.
  • Environmental Monitoring
    • Developed for selective optical detection of mercury ions, indicating its utility in environmental analysis.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Disruption: The compound integrates into microbial membranes, altering permeability and leading to cell death.
  • Complex Formation: It forms complexes with metal ions that enhance catalytic reactions by stabilizing reactive intermediates.
  • Corrosion Protection: The formation of a protective layer on metals inhibits the electrochemical processes that lead to corrosion.

Case Studies

  • Corrosion Inhibition Study
    • A study demonstrated that this compound effectively reduced corrosion rates in steel exposed to saline environments. The protective film formed was analyzed using electrochemical impedance spectroscopy (EIS), showing significant improvements in corrosion resistance compared to untreated samples.
  • Antimicrobial Efficacy
    • In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against various pathogens:
      PathogenMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli16
      Candida albicans64
  • Catalytic Performance
    • A dinuclear copper (II) complex containing this compound as a ligand was tested for catalytic oxidation reactions. The complex showed enhanced activity compared to other ligands, indicating its potential for industrial applications.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundBiocidal ActivityCorrosion InhibitionCatalytic Efficiency
This compoundHighHighHigh
2-(Decylthio)ethanamineModerateModerateLow
2-(Ethylthio)ethanamineLowLowModerate

Properties

IUPAC Name

2-benzylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCWHIAZZSDHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905677
Record name 2-(Benzylsulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-54-1
Record name 1007-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39323
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzylsulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylsulfanyl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Benzylthio)ethanamine
2-(Benzylthio)ethanamine
2-(Benzylthio)ethanamine
2-(Benzylthio)ethanamine
2-(Benzylthio)ethanamine
2-(Benzylthio)ethanamine

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